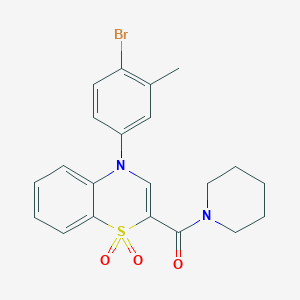

4-(4-bromo-3-methylphenyl)-2-(piperidine-1-carbonyl)-4H-1lambda6,4-benzothiazine-1,1-dione

Descripción

This compound belongs to the class of 1λ⁶,4-benzothiazine-1,1-dione derivatives, characterized by a sulfur-containing heterocyclic core with a sulfone group and a ketone functionality. The structure comprises a 4-bromo-3-methylphenyl substituent at position 4 and a piperidine-1-carbonyl group at position 2 (Fig. 1). These substitutions confer distinct electronic and steric properties, influencing its reactivity, solubility, and biological activity.

Propiedades

IUPAC Name |

[4-(4-bromo-3-methylphenyl)-1,1-dioxo-1λ6,4-benzothiazin-2-yl]-piperidin-1-ylmethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21BrN2O3S/c1-15-13-16(9-10-17(15)22)24-14-20(21(25)23-11-5-2-6-12-23)28(26,27)19-8-4-3-7-18(19)24/h3-4,7-10,13-14H,2,5-6,11-12H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OAMQRKCPWYOQQB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)N2C=C(S(=O)(=O)C3=CC=CC=C32)C(=O)N4CCCCC4)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21BrN2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

461.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-bromo-3-methylphenyl)-2-(piperidine-1-carbonyl)-4H-1lambda6,4-benzothiazine-1,1-dione typically involves multi-step organic reactions. A common synthetic route might include:

Formation of the Benzothiazine Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

Introduction of the Bromine and Methyl Groups: Bromination and methylation reactions can be carried out using reagents like bromine or N-bromosuccinimide (NBS) and methyl iodide, respectively.

Attachment of the Piperidine-1-carbonyl Group: This step may involve the use of piperidine and a suitable carbonylating agent such as phosgene or triphosgene.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors, automated synthesis, and purification techniques like crystallization or chromatography.

Análisis De Reacciones Químicas

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom in the benzothiazine ring.

Reduction: Reduction reactions could target the carbonyl group, converting it to an alcohol.

Substitution: Electrophilic or nucleophilic substitution reactions can occur at the aromatic ring or the piperidine moiety.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA).

Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Reagents like halogens for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols.

Aplicaciones Científicas De Investigación

Chemistry

In chemistry, 4-(4-bromo-3-methylphenyl)-2-(piperidine-1-carbonyl)-4H-1lambda6,4-benzothiazine-1,1-dione can be used as a building block for the synthesis of more complex molecules.

Biology

In biological research, this compound might be studied for its potential interactions with biological macromolecules like proteins or nucleic acids.

Medicine

Medicinally, benzothiazine derivatives have been investigated for their anti-inflammatory, analgesic, and antimicrobial properties. This compound could be explored for similar therapeutic applications.

Industry

In industry, such compounds might be used in the development of new materials or as intermediates in the synthesis of pharmaceuticals.

Mecanismo De Acción

The mechanism of action of 4-(4-bromo-3-methylphenyl)-2-(piperidine-1-carbonyl)-4H-1lambda6,4-benzothiazine-1,1-dione would depend on its specific biological target. Generally, benzothiazine derivatives can interact with enzymes or receptors, modulating their activity through binding interactions.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

The following analysis focuses on compounds sharing the benzothiazine-dione core or analogous heterocyclic frameworks, with variations in substituents impacting their physicochemical and biological profiles.

Substituent Variations and Molecular Properties

Key Observations :

- Piperidine vs. Pyrrolidine : The piperidine moiety in the target compound (vs. pyrrolidine in Analog 2) may influence conformational flexibility and hydrogen-bonding capacity due to its six-membered ring .

- Bioactivity: Pyridinone derivatives with bromophenyl groups (e.g., 4-(4-bromophenyl)-6-(...)carbonitrile) demonstrate notable antioxidant activity (79.05% DPPH scavenging), suggesting that the bromo-aromatic motif in the target compound could contribute to similar properties .

Critical Analysis :

- coli), possibly due to reduced membrane permeability .

Structural and Computational Insights

- Ring Puckering: Cremer-Pople parameters () could analyze the nonplanarity of the benzothiazine-dione core, which may affect intermolecular interactions in crystallographic studies .

- Docking Studies: Pyridinone derivatives were evaluated via molecular docking (Py-Rx, Discovery Studio) to predict binding affinities for antimicrobial targets. Similar methodologies could be applied to the target compound to rationalize its bioactivity .

Commercial and Research Relevance

- Availability : Analog 2 is commercially available (Life Chemicals, 2023), priced at $57–$119 depending on quantity, indicating feasibility for further pharmacological testing .

- Synthesis Challenges : The target compound’s 3-methyl group on the bromophenyl ring may introduce steric hindrance during synthesis, requiring optimized coupling conditions .

Actividad Biológica

Chemical Structure and Properties

IUPAC Name: 4-(4-bromo-3-methylphenyl)-2-(piperidine-1-carbonyl)-4H-1lambda6,4-benzothiazine-1,1-dione

Structural Features

- Benzothiazine Core: The compound features a benzothiazine ring known for its pharmacological significance.

- Bromine Substitution: The presence of a bromine atom enhances lipophilicity and biological interactions.

- Piperidine Moiety: The piperidine carbonyl contributes to the compound's ability to interact with various biological targets.

Antimicrobial Properties

Research indicates that benzothiazine derivatives exhibit significant antimicrobial activity. In vitro studies have shown that compounds similar to 4-(4-bromo-3-methylphenyl)-2-(piperidine-1-carbonyl)-4H-1lambda6,4-benzothiazine-1,1-dione can inhibit the growth of various bacterial strains. For instance:

- Staphylococcus aureus : Effective against methicillin-resistant strains.

- Escherichia coli : Shows promising activity against pathogenic strains.

Anticancer Activity

Several studies have explored the anticancer potential of benzothiazine derivatives. The mechanisms often involve:

- Inhibition of Cell Proliferation : Inducing apoptosis in cancer cell lines such as breast and lung cancer cells.

- Cell Cycle Arrest : Compounds have been shown to cause G2/M phase arrest, leading to reduced cell viability.

Enzyme Inhibition

The compound may act as an inhibitor for various enzymes:

- Cyclooxygenase (COX) : Implicated in inflammation; inhibition could lead to anti-inflammatory effects.

- Dipeptidyl Peptidase IV (DPP-IV) : Relevant in diabetes management; inhibition may enhance insulin sensitivity.

The biological activity of 4-(4-bromo-3-methylphenyl)-2-(piperidine-1-carbonyl)-4H-1lambda6,4-benzothiazine-1,1-dione can be attributed to its ability to interact with specific molecular targets:

- Binding Affinity : The compound's structure allows it to form hydrogen bonds and hydrophobic interactions with target proteins.

- Electrophilic Nature : The carbonyl group can undergo nucleophilic attack by amino acid side chains in enzymes, leading to inhibition.

Study 1: Antimicrobial Efficacy

A study conducted on various benzothiazine derivatives demonstrated that modifications at the para position significantly enhanced antimicrobial potency. Specifically, the introduction of bromine at the 4-position was correlated with increased activity against Gram-positive bacteria .

Study 2: Anticancer Properties

In a comparative analysis of several benzothiazine derivatives, the compound exhibited IC50 values in the low micromolar range against human cancer cell lines. The study highlighted its potential as a lead compound for further development in anticancer therapies .

Study 3: Enzyme Inhibition

Research focusing on DPP-IV inhibitors revealed that derivatives similar to 4-(4-bromo-3-methylphenyl)-2-(piperidine-1-carbonyl)-4H-1lambda6,4-benzothiazine-1,1-dione showed promising results in enhancing glucose tolerance in diabetic models. The mechanism was attributed to competitive inhibition of the enzyme .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.